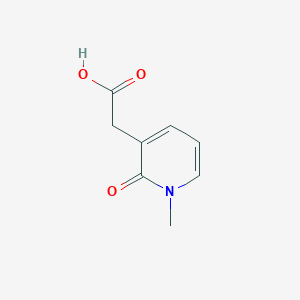

2-(1-Methyl-2-oxopyridin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(1-methyl-2-oxopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-9-4-2-3-6(8(9)12)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) |

InChI Key |

HGBTWFGOJLSEAG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C(C1=O)CC(=O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 1 Methyl 2 Oxopyridin 3 Yl Acetic Acid and Analogues

Electronic Structure Elucidation and Molecular Orbital Analysis

Understanding the electronic structure of 2-(1-Methyl-2-oxopyridin-3-yl)acetic acid is fundamental to predicting its reactivity, stability, and spectroscopic properties. A variety of computational methods are employed to achieve a detailed picture of its molecular orbitals and electronic distribution.

Application of Ab Initio Methods in Pyridone Systems

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are instrumental in studying pyridone systems. These methods, such as Hartree-Fock (HF) theory, provide a foundational understanding of the electronic structure. For N-methylated pyridone analogues, ab initio calculations have been used to investigate the internal rotation of the methyl group and its influence on the electronic environment of the pyridone ring. nih.gov These studies reveal the energetic barriers to rotation and how electronic delocalization within the ring is affected by the N-methyl substituent. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, offers insights into hyperconjugation and steric effects, which are crucial for a comprehensive understanding of the molecule's stability and electronic properties. nih.gov

Density Functional Theory (DFT) for Tautomeric Stability and Aromaticity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying the tautomeric stability and aromaticity of pyridone systems. DFT calculations, utilizing functionals like B3LYP, have been employed to investigate the structures and stabilities of various tautomers. ruc.dk For substituted 2-pyridones, DFT studies have shown that the nature and position of substituents significantly influence the tautomeric equilibrium. journalcsij.comnih.gov

Aromaticity, a key factor in the stability of these systems, is also effectively probed using DFT. Calculated bond lengths can indicate the degree of electron delocalization. In the hydroxypyridine tautomer, the carbon-carbon bond lengths within the ring tend to be more uniform, which is characteristic of an aromatic system. Conversely, the pyridone tautomer often exhibits more alternating single and double bond character, suggesting a lower degree of aromaticity.

High-Level Quantum Chemical Calculations (e.g., MP2, CCSD, M062X)

For a more accurate description of electron correlation effects, which are crucial for determining the relative energies of tautomers, high-level quantum chemical calculations are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) provide more refined energy calculations. nih.gov The M06-2X functional, a meta-hybrid GGA functional, has also shown excellent performance in predicting the barrier heights and reaction energies for systems involving non-covalent interactions and is well-suited for studying tautomerism. d-nb.inforesearchgate.net

These high-level calculations are often necessary to obtain results that are in close agreement with experimental gas-phase data for the tautomeric equilibrium of pyridone systems. nih.gov For instance, while some DFT functionals may incorrectly predict the most stable tautomer in the gas phase, methods like CCSD(T) often provide the correct ordering. nih.gov

Pyridone-Hydroxypyridine Tautomerism in N-Methylated Systems

The tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms is a hallmark of this class of compounds. In N-methylated systems like this compound, the presence of the methyl group on the nitrogen atom precludes the N-H...O hydrogen bonding that can occur in unsubstituted pyridones, thereby influencing the tautomeric preference.

Gas-Phase Tautomeric Equilibrium

In the gas phase, the relative stability of tautomers is governed by their intrinsic electronic and structural properties, free from solvent effects. For the parent 2-pyridone/2-hydroxypyridine (B17775) system, experimental and high-level computational studies have shown that the 2-hydroxypyridine tautomer is slightly more stable in the gas phase. nih.govacs.org The substitution at the 3-position, as in this compound, can alter this equilibrium. Computational studies on 3-substituted-2-pyridones have provided insights into how different functional groups impact the gas-phase acidity and proton affinity, which are related to tautomer preference. nih.gov

Below is a representative table illustrating the calculated relative energies of pyridone and hydroxypyridine tautomers for a generic 3-substituted N-methyl-2-pyridone system in the gas phase, based on typical values found in the literature for analogous compounds.

| Tautomer | Method | Relative Energy (kcal/mol) |

| 1-Methyl-2-pyridone form | B3LYP/6-311++G(d,p) | 0.00 |

| 2-Hydroxy-1-methylpyridine form | B3LYP/6-311++G(d,p) | -0.5 to -2.0 |

| 1-Methyl-2-pyridone form | M06-2X/6-311++G(d,p) | 0.00 |

| 2-Hydroxy-1-methylpyridine form | M06-2X/6-311++G(d,p) | -1.0 to -3.0 |

| 1-Methyl-2-pyridone form | CCSD(T)/aug-cc-pVTZ | 0.00 |

| 2-Hydroxy-1-methylpyridine form | CCSD(T)/aug-cc-pVTZ | -1.5 to -3.5 |

Note: These values are illustrative and represent a general trend for 3-substituted N-methyl-2-pyridones in the gas phase. The exact values for this compound would require specific calculations.

Solvation Effects on Tautomeric Preferences

The presence of a solvent can dramatically shift the tautomeric equilibrium. The pyridone form, being more polar, is generally favored in polar solvents due to stronger solute-solvent interactions. journalcsij.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the relative energies of the tautomers. nih.govchemmethod.com

For N-methylated pyridone systems, the increased dipole moment of the pyridone tautomer leads to its enhanced stabilization in polar solvents like water. The acetic acid substituent in this compound, with its ability to engage in hydrogen bonding, would further complicate the solvation effects, potentially favoring the pyridone form even more in protic solvents.

The following table provides an illustrative example of how the relative energy of the tautomers of a generic 3-substituted N-methyl-2-pyridone might change with solvent polarity, based on computational studies of similar compounds.

| Solvent | Dielectric Constant (ε) | Tautomer Favored | Illustrative ΔG (kcal/mol) (Pyridone - Hydroxypyridine) |

| Gas Phase | 1 | Hydroxypyridine | +1.5 |

| Chloroform | 4.8 | Pyridone | -2.0 |

| Ethanol (B145695) | 24.6 | Pyridone | -4.5 |

| Water | 78.4 | Pyridone | -7.0 |

Note: These are representative values illustrating the general trend of solvation effects on the tautomeric equilibrium of substituted N-methyl-2-pyridones. Specific calculations are needed for precise values for this compound.

Substituent-Induced Modulations of Tautomerism

The tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is a hallmark of 2-pyridone systems. This equilibrium is sensitive to the nature and position of substituents on the pyridone ring. Computational studies have shown that the position of the tautomeric equilibrium can be modulated by various substituent effects, including inductive and resonance effects, as well as hydrogen bonding. nih.gov

For instance, substituents with different electronic properties can alter the extent of conjugation within the ring and influence intramolecular charge transfer, thereby affecting the relative stabilities of the tautomers. researchgate.net In the case of this compound, the presence of the acetic acid group at the 3-position is expected to influence the tautomeric equilibrium. The electron-withdrawing nature of the carboxylic acid group could favor the lactam form. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid moiety and the carbonyl group of the pyridone ring could further stabilize the lactam tautomer.

The N-methylation in this compound precludes the lactam-lactim tautomerism involving the nitrogen atom. However, the possibility of keto-enol tautomerism involving the acetic acid side chain and the pyridone ring remains a subject of theoretical interest.

Aromaticity Criteria in Tautomeric Forms (e.g., HOMA, NICS, AICD)

The aromaticity of the 2-pyridone ring is a key factor in its chemical behavior and is intrinsically linked to its tautomeric state. Various computational methods are employed to quantify the aromaticity of the different tautomeric forms. These include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Anisotropy of the Induced Current Density (AICD). nih.gov

Studies on 2-pyridone and its derivatives have revealed that the tautomerization process is associated with a change in the aromaticity of the ring. nih.gov For the parent 2-pyridone, the lactim form (2-hydroxypyridine) is generally considered to be more aromatic than the lactam form. tandfonline.com This is attributed to the more uniform distribution of π-electrons in the hydroxypyridine ring.

In this compound, the N-methylation fixes the pyridone structure in the lactam form. Computational analyses using HOMA, NICS, and AICD would be instrumental in quantifying the degree of aromaticity of this specific N-substituted pyridone. The introduction of the acetic acid group at the 3-position may cause a localized perturbation of the electron density, which could be reflected in the calculated aromaticity indices. Comparing these values to those of unsubstituted N-methyl-2-pyridone would provide a quantitative measure of the substituent's effect on the ring's aromatic character.

Energy Decomposition Analysis of Tautomerization Processes (e.g., Pauli Repulsion, Orbital and Electrostatic Interactions)

Energy decomposition analysis (EDA) is a powerful computational tool used to dissect the energetic factors that govern chemical processes, including tautomerization. This method partitions the total interaction energy into distinct components, such as Pauli repulsion, orbital interactions, and electrostatic interactions. nih.gov

For the tautomerization of 2-pyridone, EDA has shown that the preference for the lactim form is driven by favorable orbital and electrostatic interactions, which are somewhat counteracted by an increase in Pauli repulsion. nih.gov Conversely, in the tautomerization of 4-pyridone, the relief of Pauli repulsion is a significant driving force for the greater aromaticity gain in the lactim form. nih.gov

Thermodynamic and Kinetic Characterization of Tautomerization

The thermodynamic and kinetic aspects of the 2-hydroxypyridine/2-pyridone tautomerization have been the subject of extensive theoretical investigation. In the gas phase, the energy difference between the two tautomers is very small, with the 2-hydroxypyridine form being slightly favored. mdpi.comnih.gov However, in polar solvents and in the solid state, the 2-pyridone form is predominantly favored due to stronger intermolecular hydrogen bonding. stackexchange.com

The activation energy for the intramolecular 1,3-proton shift in the gas phase is calculated to be quite high, suggesting that this process is kinetically unfavorable. mdpi.comnih.gov Intermolecular proton transfer, mediated by solvent molecules or through dimerization, is considered a more plausible mechanism with a significantly lower activation barrier. mdpi.com

For this compound, the N-methylation prevents the typical lactam-lactim tautomerization. Therefore, the thermodynamic and kinetic considerations would shift to other potential tautomeric equilibria, such as the keto-enol tautomerism of the acetic acid side chain. The stability and interconversion rates of these potential tautomers would be influenced by both intramolecular factors, such as hydrogen bonding with the pyridone oxygen, and intermolecular interactions with the surrounding medium.

Table 1: Calculated Thermodynamic and Kinetic Parameters for 2-Hydroxypyridine/2-Pyridone Tautomerization (Gas Phase)

| Parameter | Value | Reference |

|---|---|---|

| ΔE (2-HPY vs 2-PY) | ~ -3 kJ/mol | mdpi.com |

| Activation Energy (Intramolecular) | ~137 kJ/mol | mdpi.com |

Photophysical Properties and Excited State Dynamics

The photophysical and photochemical behavior of 2-pyridone and its derivatives is a rich and complex field of study, with implications for understanding fundamental photochemical processes.

Photoreactions of N-Methyl-2-Pyridone Derivatives

N-methyl-2-pyridone and its derivatives are known to undergo a variety of photochemical reactions. One of the prominent photoreactions is the [2+2]-photocycloaddition. rsc.org Ultraviolet irradiation of N-substituted 2-pyridones in the presence of alkenes can lead to the formation of cyclobutane (B1203170) products. rsc.org

Studies on N-trimethylsilylmethyl-2-pyridone have shown that [2+2]-photocycloaddition is a more efficient excited-state reaction pathway compared to other processes like ylide-forming trimethylsilyl (B98337) group migration. rsc.org For this compound, it is conceivable that it could also participate in such photocycloaddition reactions, with the nature of the alkene and the reaction conditions influencing the outcome. The presence of the acetic acid group might also open up other photochemical pathways, such as decarboxylation, although this would require further investigation.

Mechanisms of Phototautomerization in 2-Pyridones

Phototautomerization, the light-induced conversion between tautomeric forms, is a key process in the excited-state dynamics of 2-pyridones. For the parent 2-pyridone, excitation to the S1 (ππ) state can lead to tautomerization to the 2-hydroxypyridine form. Theoretical studies suggest that this process may involve a conical intersection between the S1 state and a dissociative S2 (πσ) state, followed by a roaming process for the hydrogen atom migration.

While N-methylation in this compound prevents the classic phototautomerization involving the N-H proton, the possibility of excited-state intramolecular proton transfer (ESIPT) from the carboxylic acid group to the pyridone oxygen cannot be ruled out. Such a process would lead to a transient zwitterionic or enol-like species. The dynamics of such an ESIPT process would be a fascinating area for theoretical investigation, potentially revealing novel deactivation pathways for the excited state of this molecule.

Potential Energy Surfaces and Conical Intersections in Excited States

The photostability and photochemical reactivity of molecules like this compound are governed by the topography of their potential energy surfaces (PES) in electronically excited states. A potential energy surface is a mathematical or graphical representation of a molecule's energy as a function of its geometry. For a given electronic state, the PES illustrates the energy landscape that the molecule navigates during conformational changes or chemical reactions.

Theoretical studies on the parent molecule, 2-pyridone, provide significant insights into the excited-state dynamics that are likely relevant to its derivatives. Upon absorption of UV light, 2-pyridone is typically excited from its ground state (S₀) to the first singlet excited state (S₁), which is of a ππ* character. researchgate.netaip.org Computational models, such as those using the second-order approximate coupled-cluster method (CC2) or multiconfigurational methods (CASSCF/CASPT2), have been employed to map the PES of these excited states. researchgate.netaip.org

A critical feature of these surfaces is the presence of conical intersections (CIs), which are points of degeneracy between two electronic states. aip.orgnih.gov At a CI, the Born-Oppenheimer approximation breaks down, allowing for highly efficient, radiationless transitions between electronic states. These intersections act as photochemical funnels, directing the molecule from an upper excited state to a lower one, or back to the ground state, often on an ultrafast timescale. researchgate.net

For protonated 2-pyridone, computational studies have identified a dissociative ¹πσ* state that intersects with the S₁ (¹ππ*) state. aip.orgnih.gov This crossing provides a pathway that connects the bound S₁ state to a conical intersection with the ground state (S₀). aip.orgnih.gov This mechanism facilitates rapid internal conversion to the ground state, which is a key factor in the photostability of these compounds. The system can be directed through this CI back to its original form, dissipating the absorbed energy as heat. Theoretical investigations of the [2+2] photocycloaddition of 2-pyridone with methylacrylate also highlight the role of conical intersections in guiding the reaction's regioselectivity. oup.com The specific topography of the PES and the location of CIs for this compound would be influenced by the methyl and acetic acid substituents, but the fundamental principles derived from 2-pyridone studies remain applicable.

Advanced Computational Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. Density Functional Theory (DFT) is a common computational method used to calculate the energies of these orbitals and the corresponding gap. nih.govias.ac.in

Below is a table of computed HOMO-LUMO gap values for several analogous 2-pyridone derivatives, calculated using DFT at the B3LYP/6-31G(d) level, which illustrates the typical range for this class of compounds. nih.gov

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,5-dimethyl-4-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile | -6.52 | -1.89 | 4.63 |

| 4-(4-chlorobenzyl)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | -6.61 | -2.01 | 4.60 |

| 4-(4-fluorobenzyl)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | -6.57 | -1.92 | 4.65 |

| 1-butyl-5-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-2-carbonitrile | -6.61 | -2.12 | 4.49 |

Data sourced from a computational study on various 2-pyridone derivatives. nih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. ias.ac.in The NLO response of a molecule is characterized by its hyperpolarizability tensors. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). ias.ac.in

Computational chemistry provides powerful tools for predicting the NLO properties of molecules. Using methods like DFT, it is possible to calculate the components of the hyperpolarizability tensor. ias.ac.in Molecules with large β values typically possess a high degree of charge asymmetry, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. The 2-pyridone scaffold can be part of such systems.

The structure of this compound suggests potential for NLO activity due to the presence of the electron-rich pyridone ring and the carbonyl group. Theoretical calculations of its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can quantify this potential. A large hyperpolarizability value indicates a significant NLO response.

While specific calculated values for this compound are not available in the reviewed literature, theoretical studies on related pyridine (B92270) and pyridone compounds demonstrate the approach. For comparison, urea (B33335) is a standard reference material in NLO studies. Calculations on analogous compounds show that molecules with extended conjugation and appropriate donor-acceptor groups can exhibit hyperpolarizability values many times greater than that of urea. ias.ac.in

The following table presents calculated NLO properties for an analogous compound, 2-aminopyridinium p-toluenesulphonate, to illustrate the type of data generated in such computational studies.

| Compound Name | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | 1.58 | 2.10 x 10-23 | 1.15 x 10-30 |

| Urea (Reference) | Experimental | 1.37 | - | 0.37 x 10-30 |

Data for the analogue compound is sourced from a computational study. ias.ac.in

Synthetic Methodologies for 2 1 Methyl 2 Oxopyridin 3 Yl Acetic Acid and Substituted 2 Oxopyridin 3 Yl Acetic Acids

De Novo Synthesis of the 2-Oxopyridine (B1149257) Ring

The formation of the 2-oxopyridine (or 2-pyridone) ring system from acyclic precursors is a fundamental aspect of synthesizing the target molecule. Various strategies have been developed, ranging from multi-component reactions that build the ring in a single step to transformations of other heterocyclic compounds.

Cyclization Reactions utilizing Multi-component Condensations

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly functionalized 2-pyridones by combining three or more starting materials in a one-pot procedure. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. A common approach involves the condensation of an enaminone with ethyl 2-cyanoacetate and a primary amine. This method, which can be performed under solvent-free conditions and accelerated by microwave irradiation, provides excellent yields of the 2-pyridone core.

Another powerful MCR strategy for building substituted pyridines involves a sequence of an aza-Wittig reaction followed by a Diels-Alder cycloaddition. ontosight.ai This approach allows for the assembly of polysubstituted pyridines from a diverse range of aldehydes, α,β-unsaturated acids, and enamines. ontosight.ai While not directly yielding the 2-oxopyridine target, these methods are foundational for creating the pyridine (B92270) skeleton which can be subsequently oxidized or modified. Polycyclic ring-fused 2-pyridones can also be prepared in a one-step procedure via a microwave-assisted acyl-ketene imine cyclocondensation. nih.gov

Approaches from Dehydroacetic Acid

Dehydroacetic acid (DHA), a pyran-2-one derivative, serves as a versatile precursor for the synthesis of substituted 2-pyridones through ring transformation reactions. The core strategy involves the reaction of DHA with ammonia (B1221849) or primary amines, which induces a ring-opening of the lactone followed by an intramolecular cyclization to form the lactam (2-pyridone) ring.

Specifically, the reaction of dehydroacetic acid with ammonia leads to the formation of 3-acetyl-4-hydroxy-6-methyl-2-pyridone. researchgate.net A related two-step procedure involves the initial hydrolysis of dehydroacetic acid with sulfuric acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one, which is then treated with aqueous ammonium (B1175870) hydroxide (B78521) to produce 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov These pyridone derivatives can then serve as scaffolds for further functionalization to introduce the desired acetic acid side chain.

Introduction and Functionalization of the Acetic Acid Side Chain

Once the 2-oxopyridine ring is formed, the next critical step is the introduction of the acetic acid moiety at the C3 position and methylation of the nitrogen atom.

Strategies for C3-Alkylation with Acetic Acid Motifs

Achieving regioselective alkylation at the C3 position of the 2-pyridone ring is a significant synthetic challenge, as reactions can also occur at other positions (C5, N1, or O2). Palladium-catalyzed C-H activation has emerged as a key technique for the selective functionalization of pyridones. By choosing the appropriate N-protecting group and reaction conditions, olefination and arylation can be directed to the C3 position. For instance, while simple N-protected 2-pyridones often undergo olefination at the C5 position, introducing substituents at the C4 or C6 positions can switch the selectivity to the desired C3 position.

While direct C3-alkylation with an acetic acid synthon can be complex, alternative strategies involve the introduction of a group that can be later converted to the acetic acid side chain. These methods provide precise control over the placement of the side chain on the pre-formed pyridone ring.

N-Methylation Strategies for 2-Oxopyridine Rings

The N-methylation of 2-pyridones is complicated by the presence of the tautomeric 2-hydroxypyridine (B17775) form, which can lead to a mixture of N-alkylated and O-alkylated products. nih.gov The regioselectivity of this reaction is highly dependent on the choice of base, solvent, and alkylating agent.

Several methods have been developed to favor the desired N-alkylation. The use of specific metal hydrides, such as lithium hydride (LiH), has been shown to provide high selectivity for N-alkylation over O-alkylation when reacting with alkyl halides. nih.gov The choice of the counter-cation is crucial; lithium cations tend to favor N-methylation more than sodium cations. nih.gov Alternative approaches include using Brønsted acids like p-toluenesulfonic acid to catalyze N-alkylation with 2H-azirines under neat conditions. nih.gov Furthermore, reactions conducted in aqueous micellar systems have demonstrated high regioselectivity for N-alkylation with a broad range of alkyl halides. researchgate.net

| Method | Key Reagents | Selectivity (N- vs. O-alkylation) | Typical Conditions | Reference |

|---|---|---|---|---|

| Metal Hydride Base | LiH, Alkyl Halide | High for N-alkylation | DMF | nih.gov |

| Brønsted Acid Catalysis | p-Toluenesulfonic acid, 2H-azirine | Regioselective for N-alkylation | Neat (solvent-free) | nih.gov |

| Aqueous Micellar System | K₂CO₃, Alkyl Halide, Tween 20 | High for N-alkylation (>6:1 for primary halides) | Water, 70 °C | researchgate.net |

| Deoxygenation of α-Keto Esters | P(NMe₂)₃, α-Keto Ester | Highly regioselective for N-alkylation | Toluene, Room Temp | researchgate.net |

Domino and Tandem Reaction Sequences for Functionalized Pyridone Carboxylic Acids

Domino and tandem reactions provide an elegant and efficient means to construct complex molecules like functionalized pyridone carboxylic acids in a single synthetic operation. These sequences minimize purification steps, reduce waste, and can significantly shorten synthetic routes.

An example of an efficient tandem approach is the three-component reaction between 3-formyl chromone, Meldrum's acid, and primary amines in water. This process proceeds through a cascade of reactions to yield functionalized 2-pyridone-3-carboxylic acids in good to high yields. Such methods are advantageous due to their environmentally friendly profile and straightforward work-up procedures. The principles of these reactions can be adapted to create the 2-oxopyridin-3-yl acetic acid structure by selecting appropriate starting materials that contain the necessary carbon framework for the acetic acid side chain.

Site-Selective Derivatization of the Pyridone Core

The functionalization of the 2-pyridone scaffold is a critical aspect in the synthesis of derivatives of 2-(1-Methyl-2-oxopyridin-3-yl)acetic acid. Achieving site-selectivity is paramount for the efficient construction of complex molecules with desired biological activities. This section explores various methodologies for the selective derivatization of the pyridone core, focusing on C–H functionalization and alkyl migration strategies.

C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying the 2-pyridone ring, avoiding the need for pre-functionalized substrates. rsc.org The inherent electronic properties of the 2-pyridone ring influence the regioselectivity of these reactions, but various catalytic systems have been developed to control the site of functionalization.

Radical-mediated reactions have proven to be highly effective for the selective alkylation of the C3 position of the 2-pyridone ring. These methods often proceed under mild conditions and exhibit broad substrate scope.

One of the seminal examples of C3-selective radical C–H functionalization involved the trifluoromethylation of 2-hydroxypyridine using CF₃I under Fenton-type conditions. nih.gov A more general approach to C3-selectivity was demonstrated in the nickel-catalyzed direct alkylation with α-bromo carbonyl compounds, which showed perfect C3-selectivity regardless of the electronic and steric nature of substituents on the pyridone ring. nih.gov If the C3 position was blocked, no reaction occurred. nih.gov

Manganese(III)-mediated reactions have also been employed for the C3-selective alkylation and arylation of 2-pyridones. nih.gov The intermediacy of radicals in these transformations is supported by metal-free radical reactions that yield the corresponding C3-functionalized pyridones. nih.gov The proposed mechanism for these reactions is a homolytic aromatic substitution (HAS) type mechanism. nih.gov

Visible-light-promoted photoredox catalysis offers another mild approach for C3-selective alkylation. Using N-hydroxyphthalimide (NHPI) esters of various carboxylic acids as alkyl radical sources, C3-alkylated 2-pyridone derivatives can be obtained in moderate to good yields through a reductive cleavage under photocatalytic conditions.

The table below summarizes various radical-mediated C3-selective alkylation reactions of 2-pyridones.

| Catalyst/Mediator | Alkyl Source | Key Features |

| FeSO₄/H₂O₂ | CF₃I | First example of C3-selective radical C-H functionalization. nih.gov |

| Nickel | α-bromo carbonyl compounds | Perfect C3-selectivity, tolerant of various substituents. nih.gov |

| Mn(OAc)₃ | Malonate esters, Arylboronic acids | Proceeds via a homolytic aromatic substitution mechanism. nih.gov |

| Ir(ppy)₃ | Ethyl bromodifluoroacetate | Visible-light promoted, occurs at ambient temperature. |

| Photocatalyst | N-hydroxyphthalimide (NHPI) esters | Mild conditions, generates alkyl radicals via reductive cleavage. |

Organometallic catalysis provides a versatile toolkit for the site-selective C–H activation of the 2-pyridone core. The choice of metal catalyst and ligands plays a crucial role in determining the regioselectivity of the functionalization.

While radical reactions often favor the C3 position, organometallic catalysis can be tuned to target other positions, such as C5 and C6. For instance, palladium catalysis is effective for the C5-arylation of N-substituted 2-pyridones. The electronic nature of the catalyst is a key factor in controlling the site selectivity between the C3 and C5 positions. nih.gov

For the more electron-deficient C6 position, different strategies are required. A notable example is the Ni/Al cooperative catalysis for the C6-selective alkenylation of 2-pyridones with internal alkynes. nih.gov This method provides C6-alkenylated products with high (E)-selectivity. nih.gov Mechanistic studies on C–H activation by various transition metal complexes, including those of iridium and ruthenium, have provided insights into the elementary steps of these transformations, which can involve oxidative addition, electrophilic activation, or σ-bond metathesis. mdpi.comacs.org

The following table highlights different organometallic systems for site-selective C-H functionalization of 2-pyridones.

| Metal Catalyst | Target Position | Coupling Partner |

| Palladium | C5 | Aryl halides |

| Nickel/Aluminum | C6 | Internal alkynes |

| Rhodium | C6 | Bis(pinacolato)diboron |

| Copper | C6 | 1,3-Azoles |

To achieve high regioselectivity, particularly at positions that are not electronically favored, the use of directing groups has become an indispensable strategy. These groups are typically installed at the nitrogen atom of the pyridone and coordinate to the metal catalyst, bringing it into proximity of a specific C–H bond.

For example, the use of an attachable and detachable directing group has enabled the rhodium-catalyzed C6-borylation and nickel-catalyzed C6-alkylation of 2-pyridones. nih.gov After the desired functionalization, the directing group can be removed to yield the final product. nih.gov

Steric hindrance also plays a significant role in controlling the site of functionalization. Bulky substituents on the pyridone ring or on the directing group can block certain positions, thereby favoring reaction at less hindered sites. This interplay between electronic effects, directing groups, and steric factors allows for precise control over the derivatization of the pyridone core.

O- to N-Alkyl Migrations for N-Substituted Pyridones

The synthesis of N-substituted pyridones, a key feature of the target molecule this compound, can be challenging due to the competing O-alkylation of the ambident pyridone anion. A common strategy to overcome this is to perform an O-alkylation followed by a rearrangement to the thermodynamically more stable N-alkylated product. This O- to N-alkyl migration can be induced thermally or by using promoters.

A widely used method involves the lithium iodide-promoted O- to N-alkyl migration of 2-alkoxypyridines. acs.orgnih.gov This reaction is efficient for 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines and proceeds under solvent-free conditions, offering a green synthetic route. acs.orgnih.gov Mechanistic studies have shown this transformation to be intermolecular, requiring both heat and the presence of the lithium cation. acs.orgnih.gov The reaction is believed to proceed without the formation of a discrete carbocation. acs.org

Thermally induced rearrangements of 2-alkoxypyridines to N-alkylpyridones can also be achieved, for instance, under flash vacuum pyrolysis (FVP) conditions. researchgate.net The ease of this rearrangement is influenced by the basicity of the alkoxyhetarene. researchgate.net Computational studies support a four-center transition state for these vapor-phase rearrangements. researchgate.net

The Chapman rearrangement is another classical thermal method for the 1,3-shift of an aryl group from oxygen to nitrogen in aryl N-arylbenzimidates, leading to N-aroyldiphenylamines. organicreactions.org While not a direct alkyl migration, it represents a related and important intramolecular rearrangement in heterocyclic chemistry.

Novel thermal and photochemical rearrangements of 1-substituted 4,6-diphenyl-2-pyridones have also been reported, leading to migration of the substituent from the nitrogen to the C3 or C5 positions of the pyridone ring. rsc.org

The table below provides an overview of different methods for O- to N-alkyl migrations in pyridone synthesis.

| Method | Promoter/Conditions | Migrating Group | Key Features |

| LiI-promoted Migration | Lithium Iodide, Heat | Benzyl, Allyl, Propargyl | Intermolecular, solvent-free, good to excellent yields. acs.orgnih.gov |

| Thermal Rearrangement | Flash Vacuum Pyrolysis (FVP) | Methyl, Ethyl | Vapour-phase reaction, proceeds via a four-center transition state. researchgate.net |

| Chapman Rearrangement | Heat | Aryl | Intramolecular 1,3-shift from oxygen to nitrogen. organicreactions.org |

| Photochemical Rearrangement | UV light | Phenethoxy, But-3-enoxy | Leads to migration to C3 or C5 positions. rsc.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic methodologies described above is crucial for optimizing reaction conditions and expanding their scope.

In radical-mediated C3-selective functionalizations, a homolytic aromatic substitution (HAS) type mechanism is often proposed. nih.gov The reaction is initiated by the generation of a radical species which then adds to the electron-rich C3 position of the 2-pyridone ring. Subsequent oxidation and deprotonation lead to the final product. The selectivity for the C3 position is attributed to it being the site of highest electron density in the pyridone ring.

For organometallic C–H activation reactions, the mechanism is highly dependent on the metal and the reaction conditions. Common mechanistic pathways include:

Oxidative Addition: The metal center inserts into the C–H bond, leading to an increase in its oxidation state.

Concerted Metalation-Deprotonation (CMD): The C–H bond is cleaved in a single step with the assistance of a base.

σ-Bond Metathesis: This pathway is common for early transition metals and involves a four-centered transition state. mdpi.comacs.org

In the case of directing group-assisted functionalization, the initial step is the coordination of the directing group to the metal center. This pre-coordination step is crucial for the subsequent regioselective C–H activation.

The mechanism of the LiI-promoted O- to N-alkyl migration has been shown to be an intermolecular process. acs.orgnih.gov It is suggested that the reaction does not proceed through a free carbocation intermediate, which helps to avoid side reactions. acs.org The role of the lithium cation is likely to coordinate to the pyridone oxygen, facilitating the cleavage of the O-alkyl bond and subsequent N-alkylation.

Homolytic Aromatic Substitution (HAS) Mechanisms in C–H Functionalization

Homolytic Aromatic Substitution (HAS) represents a powerful strategy for the direct functionalization of C–H bonds on aromatic and heteroaromatic rings, including pyridinone precursors. This approach circumvents the need for pre-functionalized substrates, such as halogenated pyridines, thereby offering a more atom- and step-economical route. The core of the HAS mechanism involves the generation of a radical species, which then adds to the aromatic ring.

The C–H functionalization of pyridines is inherently challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack and prone to nucleophilic addition. researchgate.netnih.gov Radical-based methods like HAS can overcome these electronic limitations. The Minisci reaction is a classic example of HAS applied to heteroaromatics, typically favoring functionalization at the C2 and C4 positions of the pyridine ring. acs.org

Recent advancements have focused on generating radicals under milder conditions, often using photoredox catalysis. nih.gov For instance, pyridine N-oxides can serve as precursors to oxygen-centered radicals upon single-electron oxidation. acs.org These electrophilic N-oxy radicals can then abstract a hydrogen atom from a C–H substrate, initiating a radical chain process that can lead to C–H functionalization. acs.org While direct C3-functionalization to append an acetic acid moiety via HAS is not straightforward, this mechanism is crucial for creating substituted precursors. The generation of pyridinyl radicals from pyridinium (B92312) ions via single-electron reduction has also been explored, enabling novel C(sp²)–C(sp³) bond formations with distinct regioselectivity compared to classical methods. acs.org

The table below summarizes various methods for generating radical species applicable to HAS reactions.

| Radical Generation Method | Precursor | Conditions | Radical Species |

| Photoredox Catalysis | Perfluoroalkyl Iodides | Visible Light, Photocatalyst (e.g., fac-Ir(ppy)₃) | Perfluoroalkyl Radical (e.g., •CF₃) nih.gov |

| Oxidative Decarboxylation | Carboxylic Acids | Silver-catalyzed, Peroxydisulfate | Alkyl Radical acs.org |

| Single-Electron Oxidation | Pyridine N-Oxides | Photoredox Catalyst, Visible Light | N-Oxy Radical acs.org |

| Single-Electron Reduction | Pyridinium Ions | Photoredox Catalyst, Visible Light | Pyridinyl Radical acs.org |

This table illustrates different approaches to generating radicals for the functionalization of pyridine and related heterocycles.

Acid-Induced Cyclization and Rearrangement Mechanisms

Acid-catalyzed reactions are fundamental to the construction of the 2-pyridone heterocyclic core. These methods typically involve the intramolecular cyclization of an acyclic precursor or the rearrangement of an existing ring system.

A classic example of acid-induced cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org While traditionally used for synthesizing tetrahydroisoquinolines, the underlying principle of forming an iminium ion that acts as an electrophile for an intramolecular aromatic substitution is broadly applicable to the synthesis of various nitrogen-containing heterocycles. wikipedia.orgbeilstein-journals.org Analogous strategies can be envisioned where a suitably substituted acyclic precursor cyclizes under acidic conditions to form the 2-pyridone ring. For instance, Brønsted acids like triflic acid (TfOH) can catalyze the intramolecular cyclization of pyridines featuring β-ketoamide side chains to yield pyridyl-substituted lactams. nih.gov

Rearrangement reactions provide another powerful avenue to 2-pyridone structures. A notable method involves the treatment of pyridine N-oxides with acetic anhydride. stackexchange.com This reaction proceeds through the formation of an N-acetoxy pyridinium intermediate, which activates the pyridine ring for nucleophilic attack at the C2 position by an acetate (B1210297) ion. Subsequent elimination and hydrolysis yield the 2-pyridone tautomer. stackexchange.com

More complex, multi-step sequences involving rearrangements have been employed in total synthesis. The Curtius rearrangement, which converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate, is a key step in such sequences. nih.govwikipedia.org In the context of pyridone synthesis, a dienyl carboxylic acid can undergo a Curtius rearrangement to form a dienyl isocyanate. This intermediate can then undergo a 6π-electrocyclization reaction, either thermally or under microwave irradiation, to construct the 2-pyridone ring in a single, efficient step. nih.govsemanticscholar.orgacs.orgacs.org This tandem Curtius rearrangement/6π-electrocyclization strategy is particularly effective for creating fused and highly substituted 2-pyridone systems. nih.govsemanticscholar.org

The following table outlines key acid-induced and rearrangement reactions used in the synthesis of 2-pyridone and related structures.

| Reaction Name/Type | Starting Material | Key Reagent/Catalyst | Key Intermediate | Product Type |

| Pictet-Spengler Type Cyclization | β-Arylethylamine & Carbonyl | Brønsted or Lewis Acid | Iminium Ion | Tetrahydroisoquinoline / Fused Pyridine wikipedia.orgbeilstein-journals.org |

| Pyridine N-Oxide Rearrangement | Pyridine N-Oxide | Acetic Anhydride | N-Acetoxy Pyridinium | 2-Pyridone stackexchange.com |

| Curtius Rearrangement / 6π-Electrocyclization | Dienyl Carboxylic Acid | DPPA, Heat/Microwave | Dienyl Isocyanate | Substituted 2-Pyridone acs.orgacs.org |

| Intramolecular Aldol-like Condensation | 2-Alkylpyridine with Carbonyl Sidechain | Brønsted Acid (e.g., TfOH) | Enamine/Enol | Pyridyl-substituted Lactam nih.gov |

This table summarizes several cyclization and rearrangement strategies for the synthesis of the 2-pyridone core.

Reactivity Profiles and Chemical Transformations of 2 1 Methyl 2 Oxopyridin 3 Yl Acetic Acid Derivatives

Electrophilic Reactivity of the Pyridone System

The 1-methyl-2-pyridone core in 2-(1-methyl-2-oxopyridin-3-yl)acetic acid is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The oxygen atom of the carbonyl group and the nitrogen atom influence the electron density distribution within the ring, directing incoming electrophiles to specific positions.

Nitration: The nitration of pyridone derivatives has been a subject of study to understand their electrophilic substitution patterns. For instance, the nitration of 3- and 5-methyl-2-pyridone, as well as their corresponding N-methyl derivatives, has been investigated kinetically. rsc.org These studies indicate that the reactions typically proceed on the free-base species of the pyridone. rsc.org In the case of N-alkyl-3-nitro-2-pyridone synthesis, 2-pyridone is first nitrated using a mixture of nitric acid and sulfuric acid, followed by N-alkylation. google.com The nitration of pyridine (B92270) compounds with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite, leads to the formation of β-nitropyridine compounds through unstable dihydropyridine intermediates. rsc.org This suggests that direct nitration of this compound would likely occur on the pyridone ring, with the position of substitution influenced by the existing substituents.

Sulfonation: Information regarding the direct sulfonation of this compound is scarce. The sulfonation of pyridine itself is a known process, and the conditions can be adapted for its derivatives. acs.org The introduction of a sulfonyl group onto the pyridone ring would likely proceed at positions activated by the ring's electron-donating groups.

Ring Opening Reactions Leading to Acyclic Derivatives

The pyridone ring, while aromatic, can undergo ring-opening reactions under specific conditions, leading to the formation of acyclic derivatives. These transformations often involve nucleophilic attack on the heterocyclic system.

While specific studies detailing the ring-opening of this compound are not prevalent, the reactivity of related 2-pyrone and aziridine systems with nucleophiles provides insight into potential pathways. For instance, 2-pyrones can undergo nucleophilic ring-opening, highlighting the susceptibility of such heterocyclic rings to cleavage. researchgate.net Similarly, aziridine ring-opening reactions are widely used in the synthesis of nitrogen-containing molecules. nih.gov The efficiency of these reactions is highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions. mdpi.com In the case of this compound, strong nucleophiles could potentially attack the pyridone ring, leading to cleavage and the formation of linear, nitrogen-containing acyclic compounds. The presence of the acetic acid side chain might also influence the regioselectivity of such ring-opening reactions.

Decarboxylation Processes of Pyridone Carboxylic Acids

The carboxylic acid group in this compound can be removed through decarboxylation, a reaction that involves the loss of carbon dioxide. The ease of this process is influenced by the stability of the resulting carbanion or intermediate.

The rate of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than isonicotinic acid (pyridine-4-carboxylic acid), with a zwitterionic intermediate being proposed. stackexchange.com Studies on various substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate decarboxylation. researchgate.net

For pyridone-3-carboxylic acids, decarboxylation can be achieved under thermal conditions or in the presence of a catalyst. For example, functionalized 2-pyridone-3-carboxylic acids have been decarboxylated using potassium carbonate in toluene. nih.govresearchgate.net The decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid) proceeds much faster than other pyridinedicarboxylic acids, yielding nicotinic acid. cdnsciencepub.com The rate of decarboxylation is also influenced by the pH of the solution, with the isoelectric species often decarboxylating at a different rate than the anionic form. cdnsciencepub.com In the case of this compound, the proximity of the acetic acid group to the pyridone ring suggests that decarboxylation could be a feasible transformation, potentially influenced by the electronic nature of the pyridone ring and the reaction conditions employed. The rate of decarboxylation for isomeric pyridine acetic acids follows the order ortho > meta > para, due to the stabilizing effect of intramolecular hydrogen bonding in the ortho isomer. vedantu.com

Photochemical Transformations and Dimerization Studies

2-Pyridone derivatives, including N-methyl-2-pyridone, are known to undergo a variety of photochemical reactions, most notably photodimerization and photocycloaddition reactions. These transformations are typically initiated by UV irradiation and proceed through excited singlet or triplet states.

Photodimerization: Upon irradiation, N-methyl-2-pyridone can undergo [4+4] cycloaddition to form a head-to-tail dimer. This dimerization is a well-documented process and is thought to be a key reaction in understanding the photochemical behavior of pyrimidine bases in DNA. The quantum efficiencies of these processes have been measured to elucidate the reaction mechanism. core.ac.uk

Photocycloaddition: In addition to dimerization, 2-pyridones can participate in intermolecular [2+2] and [4+4] photocycloaddition reactions with alkenes and other unsaturated compounds. The regioselectivity of these reactions can be influenced by the substituents on both the pyridone and the alkene. For instance, the photocycloaddition of pyridine derivatives to electron-rich alkenes can proceed in a highly regioselective manner. acs.org The development of photosensitized [2+2] cycloadditions of alkenylboronates and alkenes has expanded the synthetic utility of these reactions. nih.gov The photochemical [2+2] cycloaddition is a pericyclic reaction that occurs in a concerted, one-step mechanism under the influence of light. youtube.comyoutube.com

Photoisomerization: N-methyl-2-pyridone can also undergo photoisomerization upon UV irradiation. Time-resolved spectroscopic studies have shown that irradiation leads to the formation of ketene intermediates. nih.gov The dominant decay pathway from the excited state is internal conversion back to the ground state, with a smaller fraction leading to isomerization products. nih.gov

The photochemical reactivity of this compound would be expected to be similar to that of N-methyl-2-pyridone, with the acetic acid side chain potentially influencing the quantum yields and product distributions of these transformations.

| Reaction Type | Reactant(s) | Product Type | Key Findings |

| Photodimerization | N-methyl-2-pyridone | [4+4] Cycloadduct (Dimer) | Forms a head-to-tail dimer; serves as a model for pyrimidine base photoreactions. core.ac.uk |

| Photocycloaddition | Pyridine derivatives + Electron-rich alkenes | 1:1 Cycloadducts | Proceeds with high regioselectivity. acs.org |

| Photocycloaddition | Alkenylboronates + Alkenes | Cyclobutylboronates | Photosensitized reaction expands synthetic utility. nih.gov |

| Photoisomerization | N-methyl-2-pyridone | Ketenes | Occurs via an excited state; internal conversion is the major decay pathway. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 1 Methyl 2 Oxopyridin 3 Yl Acetic Acid Derivatives

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

In a study of the related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, both experimental and computational spectroscopic analyses were performed. The harmonic vibrational wavenumbers were calculated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level and were compared with experimental FT-IR and FT-Raman data. This comparison allows for a detailed assignment of the observed vibrational bands.

Key vibrational modes for pyridone and acetic acid derivatives typically include:

C=O stretching: The carbonyl group of the pyridone ring and the carboxylic acid moiety exhibit strong IR and Raman bands. In the solid state, IR spectroscopy of 2-pyridone shows the presence of the C=O stretching frequency, confirming the predominance of the pyridone tautomer.

O-H stretching: The carboxylic acid group shows a broad O-H stretching band in the IR spectrum, often centered around 3000 cm⁻¹.

C-N stretching: Vibrations of the pyridone ring C-N bonds can be observed in the fingerprint region of the spectra.

C-H stretching and bending: Aromatic and aliphatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while bending modes appear at lower frequencies.

The following table summarizes typical vibrational frequencies for related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1760-1690 | |

| C-O stretch | 1320-1210 | |

| O-H bend | 1440-1395 | |

| Pyridone Ring | C=O stretch | ~1650 |

| C=C and C=N stretches | 1600-1450 | |

| Methyl Group | C-H stretch | 2960-2850 |

| C-H bend | 1470-1370 | |

| Methylene Group | C-H stretch | 2925-2850 |

| C-H bend | ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For derivatives of 2-(1-Methyl-2-oxopyridin-3-yl)acetic acid, the following characteristic chemical shifts are expected:

¹H NMR:

Pyridone Ring Protons: The protons on the pyridone ring will appear in the aromatic region, typically between 6.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns depend on their position relative to the nitrogen and carbonyl groups, as well as other substituents.

N-Methyl Protons: The methyl group attached to the nitrogen atom will give a singlet peak, typically in the range of 3.0-4.0 ppm.

Methylene Protons: The CH₂ group of the acetic acid side chain will appear as a singlet, generally between 2.0 and 3.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration, but it can appear anywhere from 10-13 ppm.

¹³C NMR:

Carbonyl Carbons: The carbonyl carbons of the pyridone ring and the carboxylic acid are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-180 ppm.

Pyridone Ring Carbons: The carbon atoms of the pyridone ring will resonate in the aromatic region, generally between 100 and 150 ppm.

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region, typically around 30-40 ppm.

Methylene Carbon: The CH₂ carbon of the acetic acid side chain will also be in the aliphatic region, generally between 30 and 45 ppm.

The following table provides predicted and experimental ¹H and ¹³C NMR chemical shifts for related structures.

| Atom | Predicted/Experimental ¹H Shift (ppm) | Predicted/Experimental ¹³C Shift (ppm) |

| Pyridone H-4 | ~6.5-7.5 | ~120-140 |

| Pyridone H-5 | ~6.0-7.0 | ~105-120 |

| Pyridone H-6 | ~7.5-8.5 | ~140-150 |

| N-CH₃ | ~3.5 | ~35 |

| -CH₂-COOH | ~2.5 | ~40 |

| -COOH | ~11-12 | ~175 |

| Pyridone C=O | - | ~165 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For 2-pyridone derivatives, the electronic spectrum is characterized by π-π* and n-π* transitions.

Studies on 2-pyridone derivatives show that low-energy absorption bands are observed in the range of 287-340 nm. diva-portal.org These are often attributed to intramolecular charge-transfer (CT) states. diva-portal.org The solvent can have a significant effect on the position of these absorption bands. Polar solvents, such as ethanol (B145695) and water, tend to favor the 2-pyridone tautomer and can cause a shift in the absorption maxima compared to non-polar solvents. wikipedia.org

The electronic transitions in pyridine (B92270) and its derivatives have been studied, with π-π* and n-π* transitions occurring in the near-ultraviolet region. aip.org The n-π* transition involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. aip.org In a study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid, the experimental UV-Vis spectrum was compared with theoretical calculations, allowing for the assignment of the major electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal structure analysis of co-crystals involving pyridine derivatives and dicarboxylic acids has also been reported. mdpi.com These studies highlight the importance of hydrogen bonding and other noncovalent interactions in directing the supramolecular assembly of these molecules. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This allows for the unambiguous identification of a compound and can provide information about its structure through fragmentation patterns.

For this compound, HRMS would be expected to show a prominent molecular ion peak corresponding to its exact mass. Fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the acetic acid side chain.

Gas-Phase Spectroscopic Techniques

Gas-phase spectroscopic techniques, such as microwave spectroscopy and photoelectron spectroscopy, provide fundamental information about the intrinsic properties of molecules in the absence of solvent or crystal packing effects.

Microwave Spectroscopy: This technique measures the rotational transitions of molecules, providing highly accurate information about their geometry and dipole moment. Studies on 2-pyridone and its tautomer, 2-hydroxypyridine (B17775), have used microwave spectroscopy to investigate the tautomeric equilibrium in the gas phase. acs.org

Photoelectron Spectroscopy: This method measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation. It provides information about the electronic structure and bonding in molecules. The photoionization of 2-pyridone has been studied using VUV synchrotron radiation, allowing for the determination of the state energies of the resulting cation. researchgate.netrsc.org

Ion Cyclotron Resonance (ICR): ICR mass spectrometry can be used to study the gas-phase acidity and basicity of molecules, providing insights into their intrinsic chemical reactivity.

Coordination Chemistry of Pyridone Derived Carboxylic Acid Ligands

Coordination Modes and Ligand Behavior of 2-Oxopyridine-3-yl Acetic Acids

The structural arrangement of 2-(1-Methyl-2-oxopyridin-3-yl)acetic acid, featuring a carboxylic acid side chain at the 3-position of an N-methylated pyridone ring, predisposes it to act as a chelating agent.

Pyridone-derived carboxylic acids typically act as bidentate ligands, forming stable chelate rings with metal ions. The most common coordination mode involves one oxygen atom from the deprotonated carboxylate group and the exocyclic oxygen atom of the pyridone ring. This N,O-chelation creates a stable six-membered ring with the metal center, a favored configuration in coordination chemistry.

This bidentate behavior is well-documented for analogous compounds. For instance, picolinic acid and other pyridine (B92270) carboxylic acids are known to form stable complexes through this chelating mechanism. The deprotonation of the carboxylic acid provides a negatively charged oxygen donor, while the carbonyl oxygen of the pyridone ring acts as a neutral donor, effectively "biting" the metal ion.

Substituents on the pyridone ring play a crucial role in determining the final coordination geometry of the metal complex through both steric and electronic effects.

Electronic Effects : The methyl group attached to the nitrogen atom in this compound is an electron-donating group. This inductive effect increases the electron density on the pyridone ring, particularly on the oxygen and nitrogen atoms. The enhanced electron density on the donor oxygen atom can lead to a stronger metal-ligand bond compared to its unsubstituted counterpart. Studies on other substituted pyridine ligands have shown that electron-donating groups enhance the donor properties of the ligand. rsc.org

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with pyridone-derived ligands is typically achieved through the reaction of the ligand with a suitable metal salt in a solvent like methanol, ethanol (B145695), or water. Characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and properties of the resulting compounds.

Transition metals such as copper(II), cobalt(II), and manganese(II) readily form complexes with N,O-donor ligands. While specific complexes with this compound are not extensively documented, analogous systems with related pyridine-dicarboxylic acids have been synthesized and studied. rsc.org For example, reactions of metal acetates or chlorides with such ligands yield crystalline products whose structures are often determined by single-crystal X-ray diffraction. nih.govmdpi.com

These complexes typically exhibit distorted octahedral or square pyramidal geometries, depending on the metal ion and the presence of other ligands, such as water or co-ligands. nih.govresearchgate.net Spectroscopic methods are vital for characterization:

Infrared (IR) Spectroscopy can confirm coordination by showing a shift in the vibrational frequencies of the C=O groups of both the carboxylate and the pyridone ring upon binding to the metal ion.

UV-Visible Spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment.

Magnetic Susceptibility Measurements help determine the oxidation state and spin state of the metal center.

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Observed Properties in Analogous Systems |

|---|---|---|---|

| Copper(II) | Distorted Octahedral, Square Pyramidal | X-ray Diffraction, EPR, UV-Vis | Antimicrobial and antioxidant potential mdpi.comnih.gov |

| Cobalt(II) | Octahedral, Tetrahedral | X-ray Diffraction, Magnetic Susceptibility | Catalytic activity, diverse nuclearity nih.gov |

| Manganese(II) | Distorted Octahedral | X-ray Diffraction, Magnetic Susceptibility | Catalytic activity in epoxidation, antioxidant properties nih.govrsc.org |

Lanthanide ions are hard Lewis acids and exhibit a strong preference for coordination with hard donor atoms like oxygen. This makes pyridone-derived carboxylic acids excellent ligands for lanthanide complexation. The interaction is primarily between the lanthanide ion and the two oxygen atoms of the ligand (carboxylate and pyridone carbonyl).

Complexes of samarium(III) and other lanthanides with similar ligands have been synthesized, often revealing high coordination numbers (typically 8 or 9). ub.edu These complexes are of particular interest due to their unique photophysical properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is a hallmark of lanthanide luminescence. researchgate.netrsc.org Characterization of these complexes involves fluorescence spectroscopy to study their emission and excitation spectra, alongside structural analysis by X-ray diffraction.

Supramolecular Architectures and Coordination Polymers

The structure of this compound makes it a promising building block for the construction of coordination polymers and other supramolecular architectures. encyclopedia.pub After the primary bidentate chelation to a metal center, the resulting complex still possesses features that can direct further assembly.

The pyridone ring can participate in π–π stacking interactions with adjacent complexes, leading to the formation of one-dimensional chains or two-dimensional sheets. Furthermore, if water molecules are coordinated to the metal center, they can act as hydrogen bond donors, linking complexes together through hydrogen bonds with the carboxylate or pyridone oxygen atoms of neighboring units. researchgate.net

By carefully selecting metal ions with specific coordination geometry preferences and varying reaction conditions, it is possible to control the self-assembly process to create extended networks with diverse topologies and potential applications in areas such as catalysis and materials science. acs.orgglobethesis.comfrontiersin.org

Quantitative Determination of Complex Stability Constants for this compound Not Available in Publicly Accessible Research

A thorough review of available scientific literature reveals a lack of specific studies detailing the quantitative determination of complex stability constants for the compound this compound with various metal ions. While the broader field of coordination chemistry of pyridone-derived carboxylic acid ligands is well-documented, specific experimental data, including data tables and detailed research findings on the stability of metal complexes formed by this particular ligand, could not be located.

The determination of stability constants is a fundamental aspect of understanding the behavior of ligands in the presence of metal ions and is crucial for applications in areas such as analytical chemistry, environmental science, and pharmacology. Typically, these constants are determined using techniques like potentiometric or spectrophotometric titrations. Such studies provide quantitative insight into the strength of the metal-ligand bonds and the stoichiometry of the resulting complexes in solution.

General studies on similar pyridone and pyridine carboxylic acid structures indicate that the carboxyl and carbonyl groups are often involved in the chelation of metal ions. However, without specific research focused on this compound, any discussion of its complex stability constants would be speculative. The precise stability of a metal complex is highly dependent on the specific structure of the ligand, including the position and nature of its substituent groups.

Therefore, the generation of a detailed section on the quantitative determination of complex stability constants, including data tables, for this compound is not possible based on the currently available information. Further experimental research would be required to establish these important chemical parameters.

Applications in Advanced Organic Synthesis and Materials Science

2-Oxopyridone Carboxylic Acids as Building Blocks in Heterocyclic Synthesis

Carboxylic acids, particularly those containing oxo- functionalities, are of significant interest in organic synthesis. researchgate.netnih.gov They serve as valuable precursors, or building blocks, for creating more complex molecules, especially various heterocyclic compounds. nih.gov The 2-oxopyridone scaffold, combined with a carboxylic acid functional group, offers a rich platform for chemical elaboration.

The reactivity of this class of compounds allows them to be used in the synthesis of diverse heterocyclic structures such as triazines, spiro-connected heterocycles, and benzotriazines. nih.gov The dual functionality of the carboxylic acid and the pyridone ring allows for sequential or one-pot reactions to build molecular complexity. The carboxylic acid moiety can be readily converted into other functional groups like amides or esters, while the pyridone ring can participate in cycloaddition reactions or be further functionalized through electrophilic or nucleophilic substitution.

Table 1: Potential Heterocyclic Systems Derived from 2-Oxopyridone Building Blocks

| Target Heterocycle | Synthetic Strategy |

|---|---|

| Fused Pyridones | Intramolecular cyclization reactions |

| Spiro-heterocycles | Reactions involving both the ring and the acid side chain |

| Substituted Triazines | Condensation reactions with appropriate precursors nih.gov |

Intermediates in the Synthesis of Complex Organic Molecules

Due to their inherent reactivity and functional group handles, 2-oxopyridone carboxylic acids are valuable intermediates in multi-step total synthesis and in the construction of pharmaceutical scaffolds. ontosight.ai The strategic placement of the methyl group on the nitrogen atom and the acetic acid side chain at the 3-position of the pyridone ring in 2-(1-Methyl-2-oxopyridin-3-yl)acetic acid makes it a tailored starting material for specific molecular architectures.

These intermediates can be employed in the synthesis of complex natural products and biologically active molecules. The ability to selectively react at either the carboxylic acid group or the pyridone ring system is a key advantage for synthetic chemists, allowing for the controlled and stepwise assembly of intricate molecular targets.

Contributions to Functional Dye Chemistry and Optical Materials

The pyridone ring is a structural component found in various functional dyes. These dyes are materials whose properties can change in response to external stimuli, making them useful in applications like recording materials and display devices. researchgate.net The electron-rich nature of the 2-pyridone system makes it an excellent building block for chromophores, which are the parts of a molecule responsible for its color.

Arylazopyridone dyes are a well-established class of azo dyes known for their strong absorption in the visible region of the electromagnetic spectrum. The synthesis of these dyes typically involves the coupling of a diazonium salt with a 2-pyridone derivative, which acts as the coupling component. The this compound molecule can serve as such a coupler. The electron-donating character of the pyridone ring facilitates the electrophilic substitution reaction with the aryldiazonium ion, leading to the formation of a brightly colored azo dye. The specific substituents on both the diazonium salt and the pyridone ring can be varied to fine-tune the color and properties of the resulting dye.

Nonlinear optical (NLO) materials are crucial for technologies involving the manipulation of light, such as optical signal processing and frequency conversion. bohrium.com The performance of NLO materials often relies on molecules that have a strong donor-acceptor character, which enhances their second-order hyperpolarizability. researchgate.net Pyridazine and pyrazine (B50134) derivatives, which are structurally related to pyridones, have been investigated for their NLO properties due to their electron-accepting nature. researchgate.netrsc.org

Organic dyes are a critical component of recordable optical media like CD-R and DVD-R. researchgate.net These dyes form the recording layer of the disc, and data is written by a laser that induces a physical or chemical change in the dye, altering its reflectivity. researchgate.net The selection of a dye for optical storage depends on its absorption characteristics at the wavelength of the writing laser and its thermal stability.

Functional dyes, including those based on cyanine, phthalocyanine, and azo-metal complexes, have been commercially used in these applications. researchgate.net Dyes derived from 2-pyridone structures, such as arylazopyridone dyes, possess strong absorption bands that can be tuned to match the laser wavelengths used in optical drives. The potential to create stable, thin films with high optical contrast makes materials derived from this compound candidates for investigation in the field of optical data storage. rsc.orgsciencedaily.com The development of new dye systems continues to be important for advancing data storage technologies. njit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.